2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves detailing the reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Heterocyclic Chemistry and Drug Design Compounds featuring pyrazole, oxadiazole, and acetamide groups, similar to parts of the query compound, play a significant role in drug discovery and development due to their diverse pharmacological properties. For instance, pyrazole derivatives have been explored for their analgesic, anti-inflammatory, and antipyretic activities, indicating potential research applications in designing new therapeutic agents (Kuo, Huang, & Nakamura, 1984). Similarly, oxadiazole derivatives are known for their broad biological activities, including antimicrobial and anti-inflammatory properties, suggesting that the compound might be researched for similar bioactivities (Gul et al., 2017).
Synthetic Methodology and Chemical Biology The synthesis and functionalization of such complex molecules can provide valuable insights into new synthetic methodologies or strategies for constructing heterocyclic compounds, which are crucial in medicinal chemistry. Studies on compounds with similar structural features have led to innovations in synthetic routes and the development of novel catalysts and reaction conditions that could be applicable to a wide range of target molecules for medicinal and biological research (Rahmouni et al., 2014).
Pharmacological and Biological Investigations The presence of a methylthio group, alongside the pyrazole and oxadiazole rings, could be of interest in pharmacological studies, investigating mechanisms of action, binding affinities, and interactions with biological targets. For instance, derivatives of 1,3,4-oxadiazole have shown promise in enzyme inhibition assays, suggesting that compounds with this moiety could be explored for their potential inhibitory effects on enzymes relevant to disease pathologies (Rehman et al., 2013).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as its potential hazards.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, potential applications, and areas for further study.
properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-13-7-6-8-14(2)20(13)26-18(31)12-30-21(25)19(24(28-30)35-5)23-27-22(29-34-23)15-9-10-16(32-3)17(11-15)33-4/h6-11H,12,25H2,1-5H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOQQRCGONJGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide |
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